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molecular formula C₁₁H₁₃NO₂ B1140806 7-Methoxy-1-tetralone Oxime CAS No. 20175-97-7

7-Methoxy-1-tetralone Oxime

Cat. No. B1140806
M. Wt: 191.23
InChI Key:
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Patent
US09056885B2

Procedure details

To a solution of 7-methoxytetralone (15 g) in MeOH (175 mL), NH2OH (50% in H2O, 15.7 mL) and AcOH (4 mL) was added. After stirring for 1 hour, the solution was concentrated until a solid began to appear. The reaction was poured into dilute aqueous NaHCO3 (500 mL), and the resulting solid was filtered to provide the title compound (17.8 g): 1H NMR (DMSO-d6) δ 11.08 (s, 1H), 7.35 (s, 1H), 7.08 (d, 1H), 6.84 (d, 1H), 3.71 (s, 3H), 2.62-2.49 (m, 4H), 1.77-1.64 (m, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=O)=[CH:5][CH:4]=1.[NH2:14][OH:15]>CO.CC(O)=O>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=[N:14][OH:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
15.7 mL
Type
reactant
Smiles
NO
Name
Quantity
175 mL
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated until a solid
ADDITION
Type
ADDITION
Details
The reaction was poured into dilute aqueous NaHCO3 (500 mL)
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C2CCCC(C2=C1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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